3-bromo-N-methylbenzamide
Description
Overview of the Benzamide (B126) Class in Organic Synthesis and Medicinal Chemistry
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in both organic synthesis and medicinal chemistry due to its prevalence in a wide array of biologically active molecules. walshmedicalmedia.comresearchgate.net The amide bond is a stable and common feature in many natural products and pharmaceuticals. researchgate.net
In organic synthesis, benzamides are valuable intermediates. ijlpr.com They can be readily prepared from benzoic acids and amines and can undergo various chemical transformations to introduce new functional groups. ontosight.aichemicalbook.com This versatility makes them crucial starting materials for constructing more intricate molecular architectures.
The significance of benzamides is particularly pronounced in medicinal chemistry. walshmedicalmedia.comijlpr.com The benzamide scaffold is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, benzamide derivatives have been investigated and developed for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and antipsychotic agents. walshmedicalmedia.comijlpr.comontosight.aiontosight.ai
Structural Significance of 3-Bromo-N-methylbenzamide as a Core Scaffold
The specific structure of this compound offers distinct advantages for chemical synthesis and drug design. The molecule consists of a central benzamide core with two key substituents: a bromine atom at the 3-position of the benzene ring and a methyl group attached to the nitrogen atom of the amide.
The bromine atom at the meta-position is a particularly important feature. ontosight.ai Halogen atoms, like bromine, can influence a molecule's physical and chemical properties, such as its lipophilicity, which can affect how it interacts with biological membranes. Furthermore, the bromine atom serves as a reactive handle, allowing for a variety of chemical modifications through reactions like nucleophilic substitution and cross-coupling reactions. This enables chemists to readily diversify the structure and synthesize a library of related compounds for further investigation.
The N-methyl group also plays a crucial role. It can impact the compound's conformation and its ability to form hydrogen bonds, which are critical for binding to biological targets like enzymes and receptors. The presence of this methyl group can also affect the metabolic stability of the compound within a biological system.
Role of this compound as a Key Intermediate in Advanced Synthetic Strategies
Due to its unique structural features, this compound is a valuable intermediate in a variety of advanced synthetic strategies. smolecule.com It serves as a versatile building block for the creation of more complex and potentially bioactive molecules. smolecule.comsmolecule.com
Chemists utilize the reactivity of the bromine atom to introduce new chemical groups and build larger molecular frameworks. For instance, the bromine atom can be replaced by various nucleophiles to generate new derivatives. It can also participate in powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki, Buchwald-Hartwig, and Hiyama cross-coupling reactions. ambeed.com These reactions are fundamental tools in modern organic synthesis, allowing for the efficient construction of complex molecules from simpler starting materials.
The ability to readily modify the this compound scaffold makes it a key component in the synthesis of compounds targeted for specific biological activities. By strategically altering the structure, researchers can fine-tune the properties of the resulting molecules to optimize their interaction with a particular enzyme or receptor, a common practice in the field of drug discovery. smolecule.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C8H8BrNO nih.gov |
| Molecular Weight | 214.06 g/mol nih.gov |
| CAS Number | 49834-22-2 nih.gov |
| Appearance | White to Almost white powder to crystal tcichemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNPCJSZMYHDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401647 | |
| Record name | 3-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-22-2 | |
| Record name | 3-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Reactivity and Mechanistic Investigations of 3 Bromo N Methylbenzamide
Carbon-Carbon Bond Forming Reactions Involving the Aryl Bromide Moiety
The aryl bromide moiety of 3-bromo-N-methylbenzamide is a versatile functional group that serves as a key electrophilic partner in a variety of transition-metal-catalyzed carbon-carbon bond-forming reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures, particularly substituted biaryls and styrenes, which are prevalent in pharmaceuticals and materials science.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in cross-coupling reactions has been recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.orgwikipedia.org For substrates like this compound, the palladium catalyst facilitates the formation of a new C-C bond at the site of the C-Br bond with high efficiency and functional group tolerance. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org In this context, this compound acts as the aryl halide electrophile. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgyonedalabs.com
The versatility of the Suzuki reaction allows for the coupling of this compound with a wide array of aryl, heteroaryl, or vinyl boronic acids. nih.govmdpi.com This enables the synthesis of diverse biaryl compounds and substituted styrenes where the 3-(N-methylcarbamoyl)phenyl moiety is linked to another organic group. A common strategy involves the use of palladium catalysts with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or more sterically demanding biarylphosphines, which promote the key steps of the catalytic cycle. yonedalabs.com Alternatively, this compound can first be converted into its corresponding boronic acid derivative via a Miyaura borylation reaction, which then allows it to act as the nucleophilic partner in a subsequent Suzuki coupling. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner (R-B(OH)₂) | Palladium Catalyst / Ligand | Base | Solvent | General Product Structure |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | ![]() |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF |
The Stille reaction provides another robust method for C-C bond formation by coupling an organic halide with an organotin compound (organostannane). wikipedia.org this compound can serve as the electrophilic partner, reacting with various organostannanes in the presence of a palladium catalyst. organic-chemistry.orglibretexts.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org The choice of ligands for the palladium catalyst can be crucial, and additives such as copper(I) salts or lithium chloride are sometimes used to facilitate the transmetalation step, particularly with less reactive substrates. organic-chemistry.org This reaction allows for the introduction of aryl, vinyl, and alkynyl groups onto the benzamide (B126) scaffold.
Table 2: Illustrative Parameters for Stille Coupling with Aryl Bromides
| Stannane Reagent (R-SnBu₃) | Palladium Catalyst | Additives | Solvent | General Product Structure |
|---|---|---|---|---|
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | ![]() |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | CuI | NMP |
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound, as an aryl bromide, can undergo this reaction with a variety of alkenes, such as styrenes, acrylates, or other vinyl compounds. nih.gov The reaction typically requires a palladium catalyst and a base, such as triethylamine (B128534) or potassium carbonate. wikipedia.org
The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the final substituted alkene product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base. libretexts.org The Heck reaction is a powerful tool for the vinylation of aromatic rings and generally exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Table 3: General Conditions for Heck Reaction with Aryl Bromides
| Alkene Partner | Palladium Catalyst System | Base | Solvent | General Product Structure |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | ![]() |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | |
| Cyclohexene | PdCl₂ / P(o-tolyl)₃ | NaOAc | Acetonitrile |
Cross-electrophile coupling is a reductive coupling strategy that joins two different electrophiles, such as an aryl bromide and an alkyl bromide. Unlike traditional cross-coupling reactions that involve a pre-formed organometallic nucleophile, these reactions utilize a reducing agent, often a metal like manganese or zinc, to drive the catalytic cycle. nih.gov Nickel catalysts are commonly employed for these transformations. rsc.orgrsc.org
In this scenario, this compound can act as one of the electrophilic partners. The proposed mechanism typically involves the reduction of a nickel(II) precatalyst to a nickel(0) species, which then undergoes oxidative addition with one of the electrophiles (e.g., this compound). The resulting organonickel intermediate can then react with the second electrophile in a process facilitated by the reducing agent to form the C-C bond. This method avoids the preparation of sensitive organometallic reagents and allows for the coupling of partners that are not easily accessed through traditional methods. researchgate.net
Table 4: Components for Nickel-Catalyzed Cross-Electrophile Coupling
| Coupling Partner (Electrophile 2) | Nickel Catalyst / Ligand | Reductant | Solvent | General Product Structure |
|---|---|---|---|---|
| 1-Bromobutane | NiCl₂(dme) / Bipyridine | Mn | THF | ![]() |
| Bromocyclohexane | NiBr₂ / Terpyridine | Zn | DMA | |
| 4-Bromotoluene | Ni(cod)₂ / IPr | Mg | THF |
The classic Ullmann reaction, first reported in 1901, involves the copper-mediated homocoupling of two aryl halide molecules to form a symmetrical biaryl. sci-hub.senih.gov This reaction typically requires harsh conditions, such as high temperatures (often exceeding 200 °C) and a stoichiometric amount of copper powder or copper bronze. sci-hub.senih.gov When applied to this compound, this reaction would yield a symmetrical biphenyl (B1667301) derivative, N,N'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxamide.
Table 5: Conditions for Ullmann C-C Homocoupling
| Substrate | Copper Source | Conditions | General Product Structure |
|---|---|---|---|
| This compound | Copper powder | >200 °C, neat or high-boiling solvent (e.g., DMF, sand) | ![]() |
Iron- and Cobalt-Catalyzed Cross-Coupling Reactions
The development of cross-coupling reactions catalyzed by earth-abundant and inexpensive first-row transition metals like iron and cobalt represents a significant advancement in sustainable chemistry. This compound, as an aryl bromide, is a suitable electrophilic partner in these transformations for the formation of carbon-carbon bonds.
Iron-catalyzed cross-coupling reactions, often employing Grignard reagents, have been established since the initial discoveries by Kharasch and Kochi. princeton.edu These reactions typically proceed via a proposed Fe(I)/Fe(III) catalytic cycle and are effective for coupling aryl halides with alkyl or aryl Grignard reagents. princeton.edu The use of additives such as N-methylpyrrolidone (NMP) or N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be crucial for achieving high yields by influencing the speciation and reactivity of the iron catalyst. nih.gov While specific examples detailing the use of this compound are not prevalent in seminal reports, the tolerance of these catalytic systems for amide functionalities makes it a viable substrate for synthesizing 3-alkyl or 3-aryl-N-methylbenzamide derivatives.
Cobalt-catalyzed Suzuki-Miyaura reactions have emerged as a powerful method for C(sp²)-C(sp³) cross-coupling. princeton.edu These reactions couple aryl boronic esters with alkyl bromides, but the methodology can be extended to the coupling of aryl bromides like this compound with alkylboron reagents. Optimal results are often achieved using a cobalt(II) source in combination with a diamine ligand, such as trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCyDA). princeton.eduresearchgate.net Mechanistic experiments involving radical traps suggest that these transformations can proceed through the formation of radicals derived from the electrophile. princeton.edu
Below is a table showing representative examples of iron and cobalt-catalyzed cross-coupling reactions with substrates analogous to this compound, illustrating the general conditions and applicability.
| Catalyst System | Electrophile | Nucleophile | Product | Yield (%) |
| 5 mol% FeCl₃ | Alkenyl Bromide | MeMgBr | Alkenyl-Methyl Product | >95 |
| Fe(acac)₃ / TMEDA | Aryl Chloride | Alkyl-MgBr | Alkylated Arene | High |
| CoBr₂ / DMCyDA | 4-Bromo-N-Cbz-piperidine | Phenylboronic neopentyl ester | 4-Phenyl-N-Cbz-piperidine | Optimized |
Carbon-Heteroatom Bond Forming Reactions (C-N, C-O, C-S)
The bromine atom of this compound is a key functional handle for introducing heteroatoms onto the aromatic ring through various cross-coupling methodologies.
N-Arylation of Benzamides and Derivatives
In the context of N-arylation, this compound typically serves as the arylating agent, reacting with a primary or secondary amine to form a new C-N bond. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a hindered alkoxide like sodium tert-butoxide), and reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. youtube.com The choice of phosphine ligand is critical to the reaction's success, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) being particularly effective. youtube.com
The Ullmann condensation is a classical copper-catalyzed reaction for C-N bond formation. wikipedia.org Traditional Ullmann conditions required harsh conditions, including high temperatures and stoichiometric copper. nih.gov Modern protocols, however, utilize catalytic amounts of a copper(I) source (e.g., CuI) with a ligand, such as a diamine or an amino acid (like L-proline), allowing the reaction to proceed under much milder conditions. organic-chemistry.org
The table below illustrates typical conditions for the N-arylation of amines using various aryl bromides.
| Reaction Type | Catalyst System | Aryl Halide | Amine | Base | Product |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 4-Bromoacetophenone | Morpholine (B109124) | NaOtBu | 4-Morpholinoacetophenone |
| Ullmann Condensation | CuI / L-proline | 2-Bromobenzoic acid | Aniline (B41778) | K₂CO₃ | N-Phenylanthranilic acid |
Amination and Amidation Reactions
Amination refers to the introduction of an -NH₂ group, while amidation introduces an -NHC(O)R group. These transformations can be accomplished using this compound as the starting material via the same catalytic systems described for N-arylation.
For direct amination, ammonia (B1221849) itself or an ammonia equivalent is used as the nucleophile. Buchwald and Hartwig developed palladium-based systems capable of coupling aryl halides with ammonia, providing a direct route to primary anilines. organic-chemistry.org Similarly, amides can be used as nucleophiles in copper-catalyzed Ullmann-type reactions or palladium-catalyzed couplings to form N-aryl amides. These reactions provide a pathway to convert this compound into 3-amino-N-methylbenzamide or 3-(acylamino)-N-methylbenzamide derivatives.
Functional Group Transformations of the Amide Moiety
The N-methylbenzamide functionality of the title compound can also undergo chemical transformations. A primary reaction of secondary amides is reduction to the corresponding amine. This transformation converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), effectively changing the amide into a secondary amine.
A variety of reagents can accomplish this reduction. Common methods include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). More recently, catalytic hydrosilylation has emerged as a milder and more chemoselective alternative. organic-chemistry.org Catalysts such as tris(pentafluorophenyl)boron, B(C₆F₅)₃, in the presence of a silane, can effectively reduce amides while tolerating other functional groups like aryl halides. organic-chemistry.org Applying such a method to this compound would yield (3-bromophenyl)-N-methylmethanamine, preserving the C-Br bond for subsequent cross-coupling reactions.
Mechanistic Studies of this compound Reactions
The mechanisms of the reactions involving this compound are generally well-understood through extensive studies on analogous aryl halide substrates.
For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a coordinatively unsaturated Pd(0) species. illinois.edumit.edu This step is often rate-limiting. The resulting Pd(II) complex then coordinates the amine nucleophile. A base facilitates the deprotonation of the coordinated amine to form a palladium amido complex. The final step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. wikipedia.org The steric and electronic properties of the phosphine ligands are crucial as they modulate the rates of both oxidative addition and reductive elimination. youtube.com
In iron- and cobalt-catalyzed cross-coupling reactions, the mechanisms can be more complex and may involve different oxidation states and radical intermediates. For iron-catalyzed Kumada-type couplings, the active catalyst is often a low-valent iron species formed by the reduction of the iron precatalyst by the Grignard reagent. princeton.edu The cycle may involve Fe(II) and Fe(0) or Fe(I) and Fe(III) intermediates. nih.gov Cobalt-catalyzed couplings have been shown to involve radical pathways, as evidenced by radical trapping experiments. princeton.edu In these mechanisms, a single-electron transfer (SET) from a low-valent cobalt species to the aryl bromide can generate an aryl radical, which then continues in the catalytic cycle.
Strategic Applications of 3 Bromo N Methylbenzamide in Medicinal Chemistry and Drug Discovery
Design and Development of 3-Bromo-N-methylbenzamide-Based Bioactive Scaffolds
The design of bioactive molecules often begins with a core structure, or scaffold, known for its interaction with biological targets. The this compound framework is one such scaffold, offering synthetic tractability and opportunities for chemical diversification to achieve desired therapeutic effects.
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. Through systematic modification of a lead compound, researchers can identify which parts of the molecule, known as pharmacophores, are essential for its therapeutic action.
In studies targeting Mycobacterium tuberculosis, the benzamide (B126) core has been extensively investigated. Research on benzamides as inhibitors of the cytochrome b subunit (QcrB) has provided detailed SAR insights. In one study, a benzamide analog featuring a bromine atom at the C-5 position (analogous to the 3-position in 3-bromobenzamide) demonstrated significant activity against M. tuberculosis. acs.org The study explored various substitutions at this position to understand their impact on potency. It was observed that replacing the bromine with other small, electron-rich groups could enhance activity. acs.org For instance, an N-methylbenzamide analog showed excellent potency, comparable to primary amide versions. acs.org These studies indicate that the size and electronic properties of the substituent on the benzamide ring are critical for activity. acs.org
The table below summarizes the antitubercular activity of various C-5 substituted benzamide analogs, illustrating the SAR principles. acs.org
| Compound Analogue | C-5 Substituent | Activity (IC90 in µM) |
| 4a | Bromo | 5.5 |
| 4b | Methyl | 0.62 |
| 4h | 3-Pyridine | 7.5 |
| 4l | 3-Furan | 0.41 |
| 30a | (N-methylamide) | 0.85 |
Data sourced from ACS Medicinal Chemistry Letters. acs.org
Lead optimization is an iterative process where a promising but imperfect lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. patsnap.comdanaher.com This process relies heavily on the insights gained from SAR studies. patsnap.com
For example, in the development of antitubercular agents, a key objective was to replace a metabolically unstable morpholine (B109124) group while maintaining or improving potency. acs.org SAR studies guided the synthesis of new analogs, leading to the discovery that replacing the morpholine with thiophene (B33073) or methyl groups resulted in highly potent and selective compounds with low cytotoxicity. acs.org The identification of an N-methylbenzamide derivative with an IC90 of 0.85 μM highlights how targeted modifications of the amide group, a key feature of the this compound scaffold, contribute to lead optimization. acs.org This systematic approach allows chemists to "fine-tune" a molecule, enhancing its drug-like properties and transforming it into a viable clinical candidate. nih.govyoutube.com
Identification and Validation of Pharmacological Targets for this compound Derivatives
A crucial aspect of drug discovery is identifying the specific biological target through which a compound exerts its effect. Derivatives of this compound have been investigated for their activity against several important pharmacological targets.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibitors of specific PDE isoenzymes are used to treat a variety of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions. nih.govdntb.gov.ua
The benzamide scaffold is a known structural motif in the design of PDE inhibitors. Studies have described the synthesis and biological evaluation of numerous benzamide derivatives as selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV), a target for anti-asthmatic agents. nih.gov While these specific studies did not focus on the 3-bromo-N-methyl substitution pattern, they validate the utility of the broader benzamide class in targeting this enzyme family. The research involved modifying the amide linkage and other parts of the benzamide structure to identify highly potent and selective PDE IV inhibitors. nih.gov
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Its receptors, particularly the GABA-A receptor-chloride ion channel complex, are the targets for many widely prescribed drugs, including benzodiazepines, which are used to treat anxiety, insomnia, and seizures. nih.gov These drugs act as positive allosteric modulators, enhancing the effect of GABA. nih.gov
A wide variety of heterocyclic chemical structures have been explored as modulators of the GABA-A receptor. nih.gov While the benzamide scaffold is a common feature in CNS-active compounds, specific research focusing on this compound derivatives as direct modulators of GABA-gated chloride channels is not extensively documented in the current body of literature. The investigation of novel scaffolds for GABA-A receptor modulation remains an active area of research, aiming to develop ligands with improved selectivity and fewer side effects. nih.gov
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents that act on novel targets. nih.gov The influenza virus RNA polymerase, an enzyme essential for viral replication, is a key target for such development. nih.govnih.gov This polymerase is a complex of three protein subunits (PA, PB1, and PB2), and inhibiting their interaction can halt viral replication. nih.gov
Research has identified small molecules that can inhibit influenza A and B viruses by disrupting the crucial interactions between the PA and PB1 subunits of the viral polymerase. nih.gov One study identified a lead compound, referred to as "compound 1," which demonstrated broad-spectrum antiviral activity, effectively inhibiting various influenza A strains, including pandemic and oseltamivir-resistant isolates, as well as influenza B viruses. nih.gov The mechanism of action was shown to be the blockage of the PA subunit's translocation into the nucleus, which is a direct result of inhibiting the PA–PB1 interaction. nih.gov While the specific structure of "compound 1" is not a this compound, other research has successfully designed benzamide derivatives that inhibit influenza virus replication, validating the scaffold's potential in this therapeutic area. nih.govresearchgate.net
The table below shows the antiviral efficacy of "compound 1" against the A/PR/8/34 influenza strain. nih.gov
| Compound | Target | Efficacy (ED50 in µM) |
| Compound 1 | Influenza Polymerase (PA-PB1 interaction) | 1.5 (at 12h post-infection) |
| Compound 1 | Influenza Polymerase (PA-PB1 interaction) | 19.4 (at 48h post-infection) |
| Ribavirin (Control) | RNA viruses | ~9.0 |
Data sourced from a study on small molecule inhibitors of influenza polymerase. nih.gov
Broad-Spectrum Biological Activity Screening (e.g., anti-inflammatory, antimicrobial, anticancer)
Anti-inflammatory Activity: Benzamide derivatives have been investigated for their anti-inflammatory properties. For instance, studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response, by targeting the transcription factor NF-κB. nih.gov The anti-inflammatory potential of halogenated compounds has also been noted in other chemical classes, such as brominated indoles, which have demonstrated significant inhibition of inflammatory mediators. mdpi.com This suggests that a compound like this compound could warrant investigation for its anti-inflammatory effects. Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has also shown their potential to inhibit protein denaturation, a hallmark of inflammation. nih.gov
Antimicrobial Activity: The benzamide moiety is a feature in some antimicrobial agents. Research into N-phenylbenzamides has demonstrated their potential as both antibacterial and antifungal agents. nih.gov Furthermore, the introduction of a halogen, such as bromine, can enhance the antimicrobial efficacy of a compound. A study on a chelate complex of (N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide showed pronounced antibacterial activity. researchgate.net While the substitution pattern differs, this highlights the potential contribution of the bromo-benzamide structure to antimicrobial action. Other research has indicated that various substituted benzamides exhibit good antibacterial activities. nanobioletters.com
Anticancer Activity: Numerous benzamide derivatives have been synthesized and evaluated as potential antitumor agents. researchgate.net For example, N-alkyl-nitroimidazole compounds have shown cytotoxic activity against breast and lung cancer cell lines. openmedicinalchemistryjournal.com While not a direct analogue, this illustrates the potential of N-alkylated aromatic systems in cancer research. More closely related, studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which feature a 3-bromophenyl group, have demonstrated promising anticancer activity against various cancer cell lines. mdpi.comresearchgate.net Additionally, new 4-methylbenzamide (B193301) derivatives have been investigated as potential protein kinase inhibitors for cancer therapy. nih.gov These findings suggest that the this compound scaffold could serve as a starting point for the development of novel anticancer agents.
Table 1: Biological Activities of Structurally Related Benzamide Derivatives
| Compound Class | Specific Examples | Observed Biological Activity |
|---|---|---|
| N-Substituted Benzamides | Metoclopramide, 3-Chloroprocainamide | Inhibition of TNF-α production, suggesting anti-inflammatory potential. nih.gov |
| N-(Aryl)-2-hydroxy-benzamides | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | In vitro antibacterial, antimicrobial, antifungal, and antimycobacterial effects. nih.gov |
| Brominated Benzamide Complexes | (N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide Copper(II) Complex | Pronounced antibacterial activity. researchgate.net |
| Triazole-substituted Bromophenyl Compounds | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Promising anticancer activity against a panel of cancer cell lines. mdpi.comresearchgate.net |
| Substituted N-phenylbenzamides | Various derivatives | Antibacterial and antifungal activities. nih.gov |
Application in Chemical Biology and Probe Development
The benzamide scaffold is a versatile tool in chemical biology for the development of chemical probes to study biological systems. These probes are often designed with photoreactive groups and reporter tags to allow for the identification and characterization of protein targets. For instance, photoreactive benzamide probes have been successfully designed and synthesized to study histone deacetylase 2 (HDAC2), demonstrating their utility in mapping protein binding sites. nih.gov
Substituted benzamide ligands have also been employed as probes to investigate the structure-activity relationships of receptors, such as the D4 dopamine (B1211576) receptor. nih.gov The specific substitution pattern on the benzamide ring can influence binding affinity and selectivity, providing valuable insights into receptor pharmacology. nih.gov Given its defined structure, this compound could potentially be functionalized to create novel chemical probes for exploring the roles of specific proteins in health and disease.
Computational and Chemoinformatic Approaches in Drug Design
Computational methods are integral to modern drug discovery, and the benzamide scaffold has been the subject of numerous in silico studies. Techniques such as pharmacophore modeling, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and molecular docking are used to design and optimize benzamide derivatives as potent therapeutic agents.
For example, computational studies on benzamide derivatives have been instrumental in the development of glucokinase activators for the treatment of diabetes. nih.gov These studies help to identify the key structural features required for biological activity and to predict the binding modes of ligands with their target proteins. nih.gov Similarly, computational design and molecular docking have been used to develop benzodioxane-benzamides as inhibitors of the bacterial cell division protein FtsZ. mdpi.com
Chemoinformatic approaches can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. Such in silico predictions for N-phenylbenzamide derivatives have suggested their potential as topical antimicrobial agents. nih.gov A computational analysis of this compound would likely be a critical first step in evaluating its drug-like properties and identifying potential biological targets, thereby guiding its future development in medicinal chemistry.
Analytical and Spectroscopic Characterization Techniques for 3 Bromo N Methylbenzamide and Its Adducts
Advanced Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-bromo-N-methylbenzamide. Both ¹H NMR and ¹³C NMR are employed to identify the chemical environment of each proton and carbon atom in the molecule.
In a study by Kumar and co-workers (2020), the ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) was reported. rsc.org The spectrum shows characteristic signals for the aromatic protons, the N-H proton of the amide, and the methyl protons. Specifically, a multiplet at δ 7.94 ppm is assigned to one of the aromatic protons, while two doublets at δ 7.71 and 7.62 ppm (both with a coupling constant, J = 8.0 Hz) correspond to two other aromatic protons. rsc.org The triplet at δ 7.30 ppm (J = 7.5 Hz) is attributed to the remaining aromatic proton. rsc.org A broad singlet at δ 6.58 ppm indicates the N-H proton, and a doublet at δ 3.02 ppm (J = 5.0 Hz) corresponds to the three protons of the N-methyl group. rsc.org
The ¹³C{¹H} NMR spectrum provides further structural confirmation by identifying the unique carbon environments within the molecule.
¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.94 | m | - | Aromatic CH |
| 7.71 | d | 8.0 | Aromatic CH |
| 7.62 | d | 8.0 | Aromatic CH |
| 7.30 | t | 7.5 | Aromatic CH |
| 6.58 | brs | - | NH |
| 3.02 | d | 5.0 | N-CH₃ |
Source: Kumar et al., 2020. rsc.org Solvent: CDCl₃, 500 MHz.
Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound is fragmented, and the resulting ions are detected based on their mass-to-charge ratio (m/z). The NIST Mass Spectrometry Data Center reports the major peaks in the mass spectrum of this compound. nih.gov The top peak is observed at an m/z of 183, with the second and third highest peaks at m/z 185 and 212, respectively. nih.gov The presence of peaks at m/z 183 and 185, with a characteristic isotopic pattern, is indicative of the bromine atom in the fragment.
While experimental data on the mass spectrometry of specific adducts of this compound are not extensively reported in the literature, predicted collision cross-section (CCS) values for various adducts have been calculated. uni.lu These predictions can aid in the tentative identification of adducts in complex mixtures when analyzed by ion mobility-mass spectrometry.
Predicted Mass Spectrometry Data for Adducts of this compound
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 213.98621 | 136.2 |
| [M+Na]⁺ | 235.96815 | 147.2 |
| [M-H]⁻ | 211.97165 | 142.7 |
| [M+NH₄]⁺ | 231.01275 | 158.3 |
| [M+K]⁺ | 251.94209 | 136.5 |
Source: PubChemLite. uni.lu
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.
Gas Chromatography (GC) is a standard method for determining the purity of this compound, with several chemical suppliers specifying a purity of greater than 98.0% as determined by GC. avantorsciences.com The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, has been reported for this compound on a semi-standard non-polar column as 1722. nih.gov This value can be used for identification purposes in GC analysis. In a study involving the methylation of this compound, gas-liquid chromatography was used to analyze the crude reaction mixture. amazonaws.com
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of benzamide (B126) derivatives. While specific, detailed research findings on the HPLC analysis of this compound are limited, methods for closely related compounds have been described. For instance, a reverse-phase HPLC method has been developed for the separation of 4-bromo-3,5-dihydroxy-N-methylbenzamide using a mobile phase of acetonitrile, water, and an acid modifier. amazonaws.com Such methods can often be adapted for the analysis of this compound with appropriate optimization of the column, mobile phase composition, and detector wavelength. Column chromatography is also frequently used for the purification of this compound after synthesis. rsc.orgrsc.org
Chromatographic Data for this compound
| Technique | Parameter | Value/Conditions |
|---|---|---|
| Gas Chromatography (GC) | Purity | >98.0% avantorsciences.com |
| Gas Chromatography (GC) | Kovats Retention Index (semi-standard non-polar column) | 1722 nih.gov |
Patent Landscape and Commercial Relevance of 3 Bromo N Methylbenzamide
Analysis of Intellectual Property Protecting 3-Bromo-N-methylbenzamide and its Applications
The intellectual property landscape for this compound is primarily characterized by its inclusion in patents for the synthesis of novel, biologically active compounds. Rather than patenting the molecule itself, which is a known chemical entity, companies and research institutions file patents on the new molecules derived from it and their applications.
A review of the patent literature reveals that this compound is a key intermediate in the development of kinase inhibitors and compounds targeting various receptors. For instance, a patent assigned to Targegen, Inc. describes the use of this compound in the synthesis of bi-aryl meta-pyrimidine inhibitors of kinases. stealthbt.com These types of compounds are crucial in the development of treatments for diseases like cancer and inflammatory conditions. Another patent application details a method for synthesizing insecticide compositions, highlighting the compound's utility in the agrochemical sector as well. chemicalbook.com
The following table provides a summary of selected patents that feature this compound or its close derivatives, illustrating the breadth of its applications in research and development:
| Patent Number | Assignee/Applicant | Description of Application |
| US20090286789A1 | Targegen, Inc. | Details the synthesis of bi-aryl meta-pyrimidine inhibitors of kinases, using this compound as a key reactant. google.com |
| US9452980B2 | Hoffmann-La Roche | Claims substituted benzamides with affinity for trace amine-associated receptors (TAARs), particularly TAAR1, for which this compound derivatives are relevant starting materials. google.com |
| EP2484209A1 | Not specified | Describes insecticide compositions that can be synthesized using derivatives of brominated benzamides. chemicalbook.com |
| US20070135497A1 | Not specified | Pertains to biphenyl (B1667301) derivatives and pesticides containing them, with synthesis examples that could involve intermediates like this compound. |
Role in Pharmaceutical Industry and Fine Chemical Synthesis
The commercial relevance of this compound stems from its role as a critical intermediate in the synthesis of high-value molecules for the pharmaceutical and fine chemical industries. drugbank.com Its chemical structure, featuring a bromine atom on the benzene (B151609) ring, provides a reactive site for various coupling reactions, allowing for the construction of more complex molecular architectures.
In the pharmaceutical sector, this compound is instrumental in the development of drugs targeting a range of conditions. It is a building block for compounds aimed at treating neurological disorders. google.com Research has shown its utility in synthesizing ligands for trace amine-associated receptors (TAARs), with a particular focus on TAAR1 agonists. google.comgoogle.comnih.gov TAAR1 is a G-protein coupled receptor implicated in neuropsychiatric disorders, and agonists for this receptor are being investigated as potential treatments for conditions like schizophrenia and bipolar disorder. nih.govmedchemexpress.com
Furthermore, the compound is a precursor for the synthesis of kinase inhibitors, a major class of anticancer drugs. google.com The synthesis of bi-aryl meta-pyrimidine inhibitors, as mentioned in the patent literature, is a prime example of this application. stealthbt.com The ability to readily modify the this compound structure allows for the creation of diverse libraries of compounds for screening against various kinase targets.
In the realm of fine chemical synthesis, this compound is valued for its versatility. It is used in the production of agrochemicals, such as pesticides and herbicides. google.com The bromo-organic nature of the compound makes it a useful intermediate in a variety of organic transformations. wisc.edu Chemical suppliers offer this compound as a building block for custom synthesis and process development, indicating its established role in the chemical manufacturing supply chain.
While direct links to currently marketed blockbuster drugs are not always explicitly detailed in the public domain, the consistent appearance of this compound in the patent and research literature underscores its foundational importance in the discovery and development of new chemical entities with significant commercial potential.
Q & A
Q. What are the established synthetic methodologies for preparing 3-bromo-N-methylbenzamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or amidation reactions. For example, bromination of N-methylbenzamide derivatives using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF) can introduce the bromine substituent at the meta position. Optimization of reaction conditions—such as temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Lewis acids like FeCl₃)—can improve yields. Computational tools like the PISTACHIO and REAXYS databases provide predictive synthetic route planning by analyzing reaction feasibility and historical data .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substituent positions and methyl group integration. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks). X-ray crystallography, as demonstrated in studies of analogous benzamide derivatives, provides definitive structural confirmation by resolving bond lengths and angles. Purity is assessed via HPLC with UV detection (λ = 254 nm) or melting point analysis. Reference databases like NIST Chemistry WebBook offer standardized spectral data for comparison .
Advanced Research Questions
Q. How can computational chemistry tools aid in designing novel synthetic pathways for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on reaction sites). AI-driven platforms (e.g., Pistachio_Ringbreaker ) analyze retrosynthetic pathways by cross-referencing reaction databases, suggesting optimal reagents (e.g., Pd catalysts for Suzuki coupling) and solvent systems. For instance, meta-directing effects of bromine can be modeled to design regioselective derivatization .
Q. What strategies are recommended for analyzing contradictory data in the reactivity of this compound under varying conditions?
- Methodological Answer : Contradictions in reaction outcomes (e.g., competing substitution vs. elimination) require systematic parameter screening:
- Control experiments : Vary temperature, solvent (polar vs. nonpolar), and catalyst loading.
- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.
- Computational validation : Use DFT to compare activation energies of competing pathways.
Case studies on similar brominated benzamides highlight the role of steric hindrance from the methyl group in altering reactivity .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should results be interpreted?
- Methodological Answer :
- Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination.
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative effects.
- Solubility considerations : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference.
Interpretation requires benchmarking against positive controls (e.g., cisplatin for cytotoxicity) and validating selectivity via secondary assays. Structural analogs with fluorine substituents show enhanced bioavailability, suggesting similar optimization strategies .
Q. How does the electronic effect of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s strong electron-withdrawing nature activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attacks. In cross-coupling (e.g., Suzuki-Miyaura), the C-Br bond’s polarization facilitates oxidative addition with Pd(0) catalysts. Computational studies (e.g., Hirshfeld charge analysis) show enhanced electrophilicity at the brominated carbon, enabling regioselective arylation. Experimental data from analogous compounds (e.g., 3-bromo-N-methoxybenzamide) confirm higher coupling efficiency compared to chloro analogs .
Notes
- Advanced Tools : Emphasis on AI-driven synthesis planning and DFT for mechanistic insights.
- Bioactivity : Focus on assay design and validation to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




